3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide
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Overview
Description
The compound contains several functional groups including a thiazolidinone ring, a methoxyphenyl group, and a sulfamoylphenyl group. Thiazolidinones are five-membered heterocyclic compounds containing sulfur and nitrogen . The methoxyphenyl group is a phenyl ring with a methoxy (-OCH3) substituent .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing sulfur and nitrogen . The methoxyphenyl and sulfamoylphenyl groups would be attached to this ring .Chemical Reactions Analysis
Thiazolidinones can participate in a variety of chemical reactions due to the presence of the reactive carbonyl group and the nitrogen and sulfur atoms in the ring . The methoxyphenyl group could potentially undergo reactions typical of aromatic compounds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar sulfamoyl and methoxy groups could enhance solubility in polar solvents .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
A study by Pişkin, Canpolat, and Öztürk (2020) elaborated on the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups containing Schiff base. These compounds exhibit remarkable properties as photosensitizers in photodynamic therapy, including high singlet oxygen quantum yield and good fluorescence properties. This makes them potential candidates for cancer treatment through Type II photodynamic mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
Anticonvulsant Agents
Research by Farag et al. (2012) synthesized derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety. Several of these compounds demonstrated significant protection against picrotoxin-induced convulsion, with one compound, in particular, offering 100% protection. This study highlights the potential of these compounds as anticonvulsant agents (Farag et al., 2012).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[(5E)-5-[(2-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c1-29-16-5-3-2-4-13(16)12-17-19(25)23(20(26)30-17)11-10-18(24)22-14-6-8-15(9-7-14)31(21,27)28/h2-9,12H,10-11H2,1H3,(H,22,24)(H2,21,27,28)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXWCTZXJOHHXQX-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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